![molecular formula C21H23N5OS2 B2676888 N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105199-08-3](/img/structure/B2676888.png)
N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a derivative of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide . It is synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .
Synthesis Analysis
The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives are mainly alkylation reactions . The final compounds are synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .
Scientific Research Applications
Anticonvulsant Activity
Epilepsy, a prevalent neurological disorder, affects millions worldwide. Researchers have investigated N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide for its anticonvulsant potential. In animal models of epilepsy, this compound demonstrated activity, particularly in the maximal electroshock (MES) test. Additionally, it showed promise in the 6-Hz screen, which mimics human partial and therapy-resistant epilepsy .
Antitumor Properties
N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives have been synthesized and evaluated for their antitumor activity. These compounds, containing a thiazole ring, exhibited satisfactory yields and potential as antitumor agents .
Broad-Spectrum Hybrid Anticonvulsant
In recent studies, N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (also known as AS-1) emerged as a broad-spectrum hybrid anticonvulsant. It provided robust protection in acute seizure models, including the MES test, subcutaneous pentylenetetrazole (s.c. PTZ) test, and the 6-Hz model .
Neuronal Voltage-Sensitive Sodium Channels (Site 2) Binding
In vitro studies revealed that the most potent derivative of this compound (designated as 20) exhibited moderate binding to neuronal voltage-sensitive sodium channels at site 2. This interaction suggests a potential mechanism underlying its anticonvulsant activity .
Chemical Synthesis and Structure-Activity Relationship (SAR) Studies
Researchers have explored the structure-activity relationship (SAR) of N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives. The pyrrolidine-2,5-dione core fragment appears crucial for anticonvulsant activity, emphasizing the importance of specific structural features .
Future Directions
The future directions for the research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives could involve further exploration of their anticonvulsant activity in different models of epilepsy, as well as investigation of their potential therapeutic applications in other neurological disorders . Additionally, further studies could be conducted to elucidate their mechanism of action and to optimize their chemical structure for improved efficacy and safety .
properties
IUPAC Name |
N-benzyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS2/c27-19(22-15-17-7-3-1-4-8-17)16-28-21-24-23-20(29-21)26-13-11-25(12-14-26)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBLCEMDPLXLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.